molecular formula C20H16N4O B6577689 N-[4-(1H-pyrazol-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide CAS No. 1206991-71-0

N-[4-(1H-pyrazol-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B6577689
CAS No.: 1206991-71-0
M. Wt: 328.4 g/mol
InChI Key: PTROWDALBCCVBJ-UHFFFAOYSA-N
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Description

N-[4-(1H-pyrazol-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide is a compound that features both pyrazole and pyrrole rings, which are nitrogen-containing heterocycles These structures are known for their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-pyrazol-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common method involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone, followed by the introduction of the pyrrole ring via a cyclization reaction. The final step often includes the coupling of the pyrazole and pyrrole derivatives with a benzoyl chloride to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-pyrazol-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-(1H-pyrazol-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(1H-pyrazol-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The pyrazole and pyrrole rings can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1H-pyrazol-3-yl)phenyl]-4-(1H-imidazol-1-yl)benzamide
  • N-[4-(1H-pyrazol-3-yl)phenyl]-4-(1H-triazol-1-yl)benzamide

Uniqueness

N-[4-(1H-pyrazol-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide is unique due to the combination of pyrazole and pyrrole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry, where it can serve as a lead compound for drug development.

Properties

IUPAC Name

N-[4-(1H-pyrazol-5-yl)phenyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c25-20(16-5-9-18(10-6-16)24-13-1-2-14-24)22-17-7-3-15(4-8-17)19-11-12-21-23-19/h1-14H,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTROWDALBCCVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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